molecular formula C12H11NO2S B4881076 N-[3-(methylthio)phenyl]-2-furamide

N-[3-(methylthio)phenyl]-2-furamide

Cat. No.: B4881076
M. Wt: 233.29 g/mol
InChI Key: KFVCFNMFFCVKDG-UHFFFAOYSA-N
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Description

N-[3-(methylthio)phenyl]-2-furamide is a furan-derived carboxamide featuring a methylthio (-SMe) substituent at the meta position of the phenyl ring. The compound’s structure combines a furan-2-carboxamide backbone with a sulfur-containing aromatic substituent, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-16-10-5-2-4-9(8-10)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVCFNMFFCVKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(methylthio)phenyl]-2-furamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and various studies that have explored its efficacy.

Chemical Structure and Properties

This compound features a furan ring substituted with a phenyl group that carries a methylthio substituent. This structure is significant as it impacts the compound's interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to modulate specific biochemical pathways. Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial properties : Compounds containing furan and phenyl moieties have been shown to inhibit various microbial growth.
  • Anti-inflammatory effects : The presence of the methylthio group may enhance the compound's ability to reduce inflammation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a study indicated that derivatives of similar compounds demonstrated significant inhibition against Candida albicans and other pathogens, suggesting a potential for antifungal applications .

Cytotoxicity Analysis

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of this compound. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial in determining the therapeutic window of this compound.

CompoundCell LineIC50 (μM)
This compoundNIH/3T3 cellsTBD

Preliminary data suggest that this compound exhibits low toxicity at effective concentrations, making it a candidate for further development .

Case Studies and Research Findings

  • Mycobacterial Secretion Inhibitors : A related study explored compounds inhibiting mycobacterial secretion systems, where this compound was tested alongside other derivatives. The results indicated a dose-dependent reduction in lipase activity, suggesting potential applications in treating mycobacterial infections .
  • Structure-Activity Relationship (SAR) : Research on similar thiazole derivatives highlighted how structural variations significantly affect biological activity. The presence of electronegative substituents was found to enhance antifungal activity, which could be relevant for optimizing this compound's efficacy .

Scientific Research Applications

Scientific Research Applications

1. Drug Development
N-[3-(methylthio)phenyl]-2-furamide has been investigated for its potential as a lead compound in drug development. Its structural features may confer specific biological activities that could be harnessed for therapeutic purposes. Studies have indicated that it may exhibit antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

2. Biological Activity
Research indicates that this compound may interact with various biological targets, potentially affecting pathways involved in inflammation and microbial resistance. Initial findings suggest that the compound could bind to specific receptors or enzymes, influencing their activity.

3. Synthetic Organic Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its accessibility and reactivity allow chemists to explore various synthetic pathways, making it valuable in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
N-[3-(aminomethyl)phenyl]-2-furamideContains an amino group instead of methylthioPotentially different biological activity
4-(methylthio)-N-(3-pyridyl)-benzamidePyridine ring substitutionDifferent target interactions due to pyridine
N-[4-(methylthio)phenyl]-2-thiophenecarboxamideThiophene instead of furanMay exhibit different reactivity patterns

This table illustrates how variations in functional groups can lead to differing biological activities and synthetic pathways, emphasizing the distinctiveness of this compound within this context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-[3-(methylthio)phenyl]-2-furamide and their distinguishing features:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -SMe (meta) C₁₂H₁₁NO₂S 249.29 g/mol† Potential agrochemical/pharma use
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide -NO₂ (furan), -CF₃ (meta) C₁₂H₇F₃N₂O₄ 324.19 g/mol High electronegativity; likely bioactive
N-[3-(aminomethyl)phenyl]-2-furamide hydrochloride -CH₂NH₂·HCl (meta) C₁₂H₁₃N₂O₂·HCl 252.69 g/mol Enhanced solubility (salt form)
N-{3-[(2,4-dimethoxyanilino)carbonyl]phenyl}-2-furamide -CONH-(2,4-OMe-C₆H₃) (meta) C₂₀H₁₈N₂O₅ 366.37 g/mol High molecular weight; potential enzyme inhibition

†Calculated based on molecular formula.

Key Findings from Structural Comparisons:

Electronic Effects: The methylthio (-SMe) group in the target compound is moderately electron-donating, which may enhance stability compared to electron-withdrawing groups like -NO₂ or -CF₃ (e.g., 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide). Such substituents could influence binding affinity in biological targets . The trifluoromethyl (-CF₃) group in the nitro-substituted analog () imparts strong hydrophobicity and metabolic resistance, a trait valuable in pesticide design .

Solubility and Bioavailability: The aminomethyl (-CH₂NH₂) derivative () exists as a hydrochloride salt, significantly improving water solubility compared to the parent methylthio compound. This property is critical for drug delivery .

Biological Activity :

  • While direct data on the methylthio derivative are lacking, analogs like ciproxifan () demonstrate that substituent choice (e.g., cyclopropyl, imidazole) profoundly affects receptor selectivity and potency. For this compound, the -SMe group may confer unique interactions with sulfur-binding enzymes or receptors .
  • Compounds like flutolanil (), a benzamide pesticide, highlight the importance of aromatic substituents in agrochemical activity. The furan ring in furamides may offer distinct π-π stacking or hydrogen-bonding capabilities compared to benzene rings .

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